5-Desthiolyl-5-thioxo Cefoperazone

Vue d'ensemble

Description

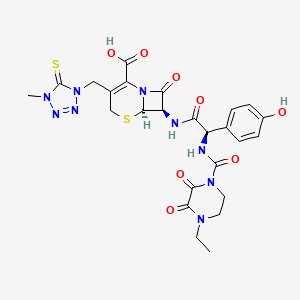

5-Desthiolyl-5-thioxo Cefoperazone is a Cefoperazone impurity . It has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.67 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C25H27N9O8S2 . It includes various functional groups, such as thioxo, tetrazole, and piperazinyl .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.77±0.1 g/cm3 and a predicted pKa of 2.62±0.50 .Applications De Recherche Scientifique

Antabuse-like Reaction and Antibiotic Metabolism

Cephalosporins with specific side chains, like cefoperazone, have been studied for their potential to induce an Antabuse-like reaction in individuals consuming alcohol. This reaction is due to the elevation of blood acetaldehyde levels, a consequence of the inactivation of hepatic aldehyde dehydrogenase by a reactive metabolite of the antibiotic's side chain. These findings are significant for understanding the biochemical interactions and potential therapeutic applications of cephalosporins beyond their antibacterial properties (Kitson, 1987).

In Vitro Antimicrobial Activity

Research has also focused on the in vitro antimicrobial activity of cefoperazone, especially in combination with sulbactam. These studies highlight the enhanced spectrum of cefoperazone against gram-negative bacilli, including Acinetobacter species and some Pseudomonas species, when combined with sulbactam. The combination's effectiveness is attributed to sulbactam's ability to inhibit beta-lactamase enzymes, thereby increasing cefoperazone's antimicrobial spectrum and clinical efficacy (Jones et al., 1985).

Chemical Reactivities and Biological Activities

The reactivity and biological activities of sulfur-bearing compounds, such as those related to cefoperazone's thioxo structure, have been explored. These compounds are of interest due to their applications in medicinal, pharmacological, and biological fields. The review by Makki, Abdel-Rahman, and Alharbi (2019) outlines the synthesis, reactivity, and potential therapeutic applications of such sulfur-bearing compounds, emphasizing their significance in drug development and bioactive systems (Makki et al., 2019).

Mécanisme D'action

Target of Action

5-Desthiolyl-5-thioxo Cefoperazone is a derivative of Cefoperazone , a broad-spectrum cephalosporin antibiotic . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like Cefoperazone .

Mode of Action

Like all beta-lactam antibiotics, this compound binds to the PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of cell wall synthesis weakens the bacterial cell wall, leading to osmotic instability and ultimately, cell death .

Biochemical Pathways

Cefoperazone interferes with the final stage of bacterial cell wall synthesis, disrupting the cross-linking of peptidoglycan chains, which are a major component of the cell wall of bacteria . This leads to cell lysis and death .

Result of Action

The result of the action of this compound is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad range of bacteria, including those causing respiratory tract infections, peritonitis, skin infections, endometritis, and bacterial septicemia .

Analyse Biochimique

Biochemical Properties

5-Desthiolyl-5-thioxo Cefoperazone plays a significant role in biochemical reactions, particularly as an impurity in cefoperazone. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its sulfur-containing groups, which can form disulfide bonds with cysteine residues in proteins. This interaction can lead to the modification of protein structure and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form disulfide bonds with cysteine residues in proteins can lead to changes in protein activity, which in turn affects cellular processes. For example, it can inhibit or activate enzymes involved in critical metabolic pathways, leading to altered cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s sulfur-containing groups can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the modified proteins may act as transcription factors or other regulatory molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects. For example, high doses of the compound can cause oxidative stress and damage to cellular components, leading to cell death .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. The compound’s sulfur-containing groups can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, its binding to proteins can affect its localization and distribution within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound’s sulfur-containing groups can be modified by enzymes, leading to its targeting to specific organelles such as the mitochondria or endoplasmic reticulum. These modifications can affect the compound’s activity and function within cells .

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N9O8S2/c1-3-31-8-9-32(21(39)20(31)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(11-44-22(16)34)10-33-25(43)30(2)28-29-33/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKWYRNERXMLTN-XCGNWRKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N9O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747577 | |

| Record name | (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711598-76-4 | |

| Record name | 5-Desthiolyl-5-thioxo cefoperazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711598764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-DESTHIOLYL-5-THIOXO CEFOPERAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN35C7MDY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

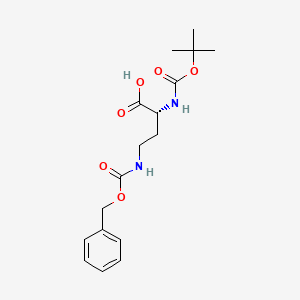

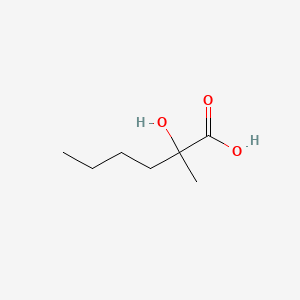

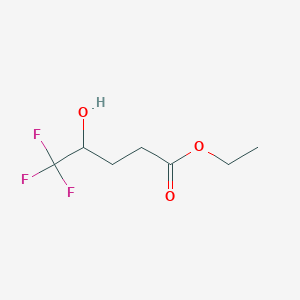

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methane](/img/structure/B3151300.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)

![1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3151384.png)